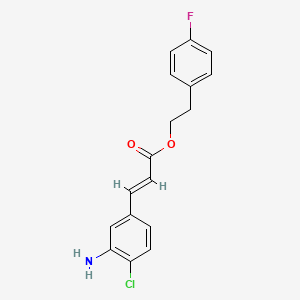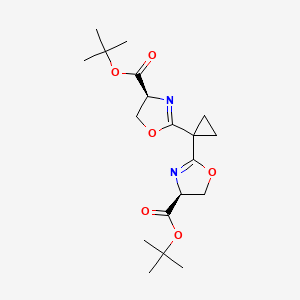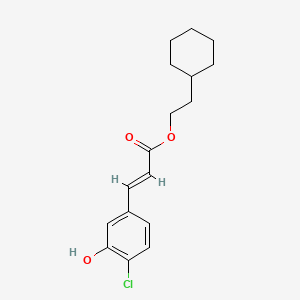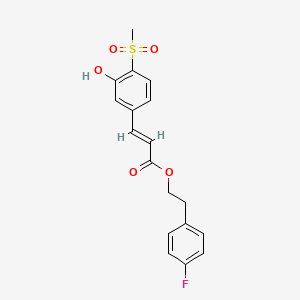
4-Chloro-2,6-diisopropylaniline
Descripción general
Descripción
4-Chloro-2,6-diisopropylaniline is a derivative of 2,6-diisopropylaniline, which is an aromatic amine . It acts as an intermediate used in the production of carbodiimides stabilizers, synthetic resins, antioxidants, and active pharmaceutical ingredients . It is also used in the preparation of multitopic Schiff-base ligand precursors .
Synthesis Analysis
2,6-Diisopropylaniline, the parent compound of 4-Chloro-2,6-diisopropylaniline, undergoes condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to provide 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione . It is an important organic intermediate widely used to synthesize plastics and dyes .Molecular Structure Analysis
The molecular formula of 4-Chloro-2,6-diisopropylaniline is C12H18ClN . The molecular weight is 211.73 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
2,6-Diisopropylaniline reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species . This reaction involves the elimination of TMS (Trimethylsilane) .Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance Studies
4-Chloro-2,6-diisopropylaniline has been studied using nuclear magnetic resonance spectroscopy. For instance, Dorsey et al. (1978) characterized impurities in related compounds like MDIPA, a curative for adhesives, using proton and fluorine NMR spectroscopy (Dorsey et al., 1978).
Synthesis Techniques
Significant research has been conducted on the synthesis of 2,6-diisopropylaniline, a key intermediate in 4-Chloro-2,6-diisopropylaniline's production. Jia Ruixia (2003) explored gas-phase amination methods for synthesizing 2,6-DIPA, highlighting its importance in the organic chemical industry (Jia Ruixia, 2003).
Photochromism Studies
The photochromic properties of 4-Chloro-2,6-diisopropylaniline derivatives have been examined. Taneda et al. (2004) studied polymorphic crystals of 4,4'-methylenebis(N-salicylidene-2,6-dialkylaniline) derivatives, including the diisopropylaniline derivative, finding differences in the thermal stability of the photochrome in different polymorphs (Taneda et al., 2004).
Organometallic Chemistry
4-Chloro-2,6-diisopropylaniline is relevant in organometallic chemistry. For example, S. W. Lee and J. Lee (1999) studied dichloro(2,6-diisopropylaniline-N)(η5-pentamethylcyclopentadienyl)rhodium(III), revealing its structure and potentially useful characteristics in this field (S. W. Lee & J. Lee, 1999).
Catalytic Activities
4-Chloro-2,6-diisopropylaniline has been studied for its role in catalytic activities. Aydemir et al. (2009) synthesized new (N-diphenylphosphino)-isopropylanilines, including 2,6-diisopropylaniline, and examined their catalytic activity in cross-coupling reactions (Aydemir et al., 2009).
Safety and Hazards
4-Chloro-2,6-diisopropylaniline may cause strong eye irritation (H319) and long-term adverse effects in the aquatic environment (H412) . Precautions include avoiding release to the environment, washing skin thoroughly after handling, wearing eye/face protection, and seeking medical attention if eye irritation persists .
Direcciones Futuras
Arxada has decided to revamp the production of 2,6-diisopropylaniline, a related compound, as part of its vision and strategy for net zero by 2050 . This initiative aims to reduce the carbon footprint of this product by 35% . The company is exploring various options to improve the process further, focusing on process intensification, smarter downstream processing, and wastewater work-up .
Propiedades
IUPAC Name |
4-chloro-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOLLORJVMSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-diisopropylaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1S,9R)-4-[2,4,6-tri(propan-2-yl)phenyl]-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B8246104.png)

![2-(4-fluorophenyl)ethyl N-[(4-chloro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B8246120.png)

